molecular formula C23H25N5O4 B601985 4-Hydroxy Estrone 1-N7-Guanine CAS No. 178971-92-1

4-Hydroxy Estrone 1-N7-Guanine

Cat. No. B601985
M. Wt: 435.49
InChI Key:
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Description

4-Hydroxy Estrone 1-N7-Guanine is a chemical compound with the molecular formula C23H25N5O4 . It is a metabolite of estrone, an endogenous estrogen . It is used in pharmaceutical toxicology and is available as a certified reference material for highly accurate and reliable data analysis .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy Estrone 1-N7-Guanine is represented by the formula C23H25N5O4 . This indicates that it contains 23 carbon atoms, 25 hydrogen atoms, 5 nitrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

4-Hydroxy Estrone 1-N7-Guanine is a solid substance . It has a molecular weight of 435.48 .

Scientific Research Applications

  • Formation of DNA Adducts : Oxidation of 4-hydroxycatechol estrogens (CE) like estrone (E1) and estradiol (E2) to catechol estrogen 3,4-quinones (CE-3,4-Q) results in electrophilic intermediates that bind covalently to DNA to form depurinating adducts, such as 4-OHE1-1-N7Gua and 4-OHE2-1-N7Gua. These adducts were investigated using low-temperature spectroscopy and molecular modeling, revealing unique conformations and significant pi-pi interactions (Jankowiak et al., 1998).

  • Role in Carcinogenesis : Studies suggest that oxidative metabolism of estrogens like E1 and E2 contributes to DNA damage and the formation of mutagenic depurinating adducts with adenine and guanine. This process is linked with the development of cancers like breast cancer, emphasizing the significance of estrogen/estrone metabolism in cancer risk and prevention (Yager, 2015).

  • Detection in Biological Systems : The synthesized adducts, like 4-OHE2-N7-guanine, have been detectable in human urine, highlighting their potential as biomarkers for assessing the risk of hormonally modified cancers (Bransfield et al., 2008).

  • Chemical Reactivity and Carcinogenicity : Research indicates that the carcinogenicity of substances like estrone and estradiol may not solely depend on the formation of DNA adducts. Other factors, such as specific interactions with DNA, enzymatic or nonenzymatic oxidation, and binding to nuclear receptors, could also play roles in their carcinogenic activities (Huetz et al., 2004).

  • Estrogen-Nucleic Acid Adducts Synthesis : Several estrogen-nucleic acid adducts have been synthesized and identified, providing valuable insight into the potential DNA damage caused by estrogen quinones (Akanni et al., 1997).

properties

IUPAC Name

2-amino-7-[(8R,9S,13S,14S)-3,4-dihydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-1-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-23-7-6-11-10(13(23)4-5-16(23)30)2-3-12-17(11)14(8-15(29)19(12)31)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-11,13,29,31H,2-7H2,1H3,(H3,24,26,27,32)/t10-,11+,13+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPGOOJJEWNDMR-MQGMTOSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432431
Record name 4-OH-E1-1-N7Gua
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy Estrone 1-N7-Guanine

CAS RN

178971-92-1
Record name 4-OH-E1-1-N7Gua
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
P Huetz, EE Kamarulzaman, HA Wahab… - Journal of chemical …, 2004 - ACS Publications
In this article we study the chemical reactions between guanine and two ultimate carcinogens, the 3,4-quinone forms of the estrogens estrone (E 1 ) and estradiol (E 2 ). DNA was …
Number of citations: 22 pubs.acs.org

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